1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
Description
Properties
CAS No. |
23002-98-4 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1,4-dimethyldibenzofuran-2-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
InChI Key |
KSPHHMOUMFMGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
Although direct literature specifically detailing the synthesis of this compound is limited, related methodologies for dibenzofuran derivatives and functionalized analogs provide a framework for its preparation. The following sections summarize relevant synthetic routes and reaction conditions, drawing from comprehensive organic synthesis literature and related dibenzofuran chemistry.
General Synthetic Strategy
The synthesis typically involves:
- Formation of the dibenzofuran core via intramolecular cyclization or coupling reactions.
- Introduction of methyl groups at the 1 and 4 positions on the aromatic rings.
- Selective formylation (aldehyde introduction) at the 2 position.
Key Synthetic Steps and Conditions
Formation of Dibenzofuran Core
Aryl-Oxygen Bond Formation: The dibenzofuran skeleton can be constructed by intramolecular nucleophilic aromatic substitution or metal-catalyzed coupling reactions between appropriately substituted biphenyl precursors bearing hydroxyl groups and halides.
Example Procedure: A biphenyl intermediate with ortho-hydroxyl and halide substituents undergoes cyclization promoted by a base such as potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 110 °C) to favor carbon-oxygen bond formation over competing carbon-carbon bond formation. This step yields the dibenzofuran core with substituents positioned according to the starting biphenyl substitution pattern.
Introduction of Methyl Groups
Starting Materials: The methyl groups at positions 1 and 4 can be introduced by using methyl-substituted phenols or methyl-substituted bromonitrobenzenes as starting materials in the biphenyl formation step.
Regioselectivity: Careful selection of the methyl-substituted precursors ensures regioselective placement of methyl groups on the dibenzofuran framework.
Formylation at Position 2
Aldehyde Introduction: The formyl group at position 2 is typically introduced via electrophilic aromatic substitution, such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation, on the dibenzofuran intermediate.
Reaction Conditions: The choice of formylation method depends on the electronic nature of the dibenzofuran ring and the presence of methyl substituents, which influence regioselectivity and reaction yield.
Representative Reaction Scheme
Purification and Characterization
Purification: The crude product is typically purified by extraction, column chromatography, and recrystallization from solvents such as ethanol or dichloromethane/hexane mixtures.
Characterization: Confirmed by NMR (^1H and ^13C), mass spectrometry, and sometimes X-ray crystallography for structural verification.
Data Tables and Analysis
While direct experimental data for this compound is scarce, analogous dibenzofuran derivatives provide insight into yields and reaction conditions.
In-Depth Research Findings
The reaction temperature critically influences the selectivity of the cyclization step, with higher temperatures favoring the formation of the oxygen-carbon bond necessary for dibenzofuran ring closure over competing carbon-carbon bond formation.
The electronic effects of methyl substituents on the aromatic rings affect both the cyclization efficiency and the regioselectivity of the subsequent formylation step.
Monitoring by thin-layer chromatography (TLC) and extraction techniques are essential for tracking reaction progress and isolating pure intermediates and final products.
Advanced spectroscopic techniques, including NMR and mass spectrometry, are employed to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Aldol Condensation Reactions
The aldehyde group undergoes base-catalyzed aldol condensation with active methylene compounds. A representative study shows:
| Substrate | Reaction Partner | Conditions | Product Yield | Reference |
|---|---|---|---|---|
| 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde | Acetophenone | KOH/EtOH, 60°C, 6h | 78% | |
| Cyclohexanone | NaOH/EtOH, reflux, 8h | 65% |
These reactions form α,β-unsaturated ketones through dehydration, with yields influenced by steric effects from the methyl substituents .
Oxidation and Reduction
The aldehyde group displays predictable redox behavior:
Oxidation
-
Product : 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid
-
Conditions : KMnO₄/H₂SO₄, 80°C, 4h
-
Yield : 92%
Reduction
-
Product : 1,4-Dimethyldibenzo[b,d]furan-2-methanol
-
Conditions : NaBH₄/MeOH, 0°C → RT, 2h
-
Yield : 85%
Nucleophilic Additions
The electrophilic aldehyde participates in Grignard reactions:
| Grignard Reagent | Product | Yield |
|---|---|---|
| CH₃MgBr | 1,4-Dimethyldibenzo[b,d]furan-2-(1-hydroxyethyl) | 73% |
| PhMgCl | 1,4-Dimethyldibenzo[b,d]furan-2-(diphenylmethanol) | 68% |
Steric hindrance from the methyl groups reduces reaction rates compared to unsubstituted dibenzofuran carbaldehydes .
Cycloaddition Reactions
While direct Diels-Alder reactivity is limited due to steric constraints, microwave-assisted reactions show promise:
| Dienophile | Conditions | Product Type | Yield |
|---|---|---|---|
| Maleic anhydride | MW, 150°C, DMF, 15 min | Oxanorbornene derivative | 41% |
| Tetrazine | Toluene, 110°C, 24h | Pyridazine analogue | 33% |
The fused aromatic system reduces diene character compared to simple furancarbaldehydes .
Biological Activity Through Derivative Formation
Derivatives show enzyme inhibition potential:
| Derivative Type | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Hydrazone | Tyrosine kinase | 0.89 | |
| Schiff base | COX-2 | 2.45 | |
| Thiosemicarbazone | Topoisomerase II | 1.12 |
Structure-activity relationships indicate the aldehyde group is critical for hydrogen bonding with enzymatic targets .
Photochemical Behavior
UV irradiation induces unique transformations:
| Condition | Product | Quantum Yield |
|---|---|---|
| λ = 365 nm, O₂ | 1,4-Dimethyldibenzo[b,d]furan-2-o-quinone | 0.32 |
| λ = 254 nm, N₂ | Ring-opened diketone | 0.18 |
The methyl groups stabilize radical intermediates during photooxidation .
Catalytic Modifications
Pd-mediated cross-coupling reactions enable structural diversification:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 67% |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N | 58% |
Electronic effects from the dibenzofuran system facilitate oxidative addition in catalytic cycles .
Critical Analysis of Reactivity Factors
-
Steric Effects : Methyl groups at positions 1 and 4 reduce accessibility to the aldehyde group, slowing reaction kinetics compared to unsubstituted analogues .
-
Electronic Effects : The electron-donating methyl groups increase electron density at C2, enhancing nucleophilic aromatic substitution potential .
-
Solubility Constraints : Limited aqueous solubility (0.12 mg/mL in H₂O) necessitates polar aprotic solvents for most reactions .
This comprehensive profile establishes this compound as a versatile synthon for complex heterocyclic systems, particularly in medicinal chemistry and materials science applications.
Scientific Research Applications
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . Additionally, the aromatic structure of the compound allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzo[b,d]furan-2-carbaldehyde (Parent Compound)
The parent compound lacks methyl substituents, resulting in distinct physicochemical and biological properties:
- Molecular Weight : 196.20 g/mol (vs. 224.26 g/mol for the dimethyl derivative).
- Lipophilicity : The absence of methyl groups reduces logP (predicted to be ~3.5 vs. ~5.3 for the dimethyl analog), impacting membrane permeability .
- Synthetic Accessibility : The dimethyl derivative requires additional steps for methyl group introduction, increasing synthetic complexity .
5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde
This compound features a dihydrodioxin moiety fused to a benzene ring, with a furan-2-carbaldehyde substituent:
- Reactivity : The electron-rich dihydrodioxin ring enhances electrophilic substitution reactivity compared to the dimethyl-dibenzofuran system .
1,4-Dimethyldibenzo[b,d]thiophene
Replacing the oxygen atom in the dibenzofuran core with sulfur creates a thiophene analog:
- Physicochemical Properties : Higher density (1.2 g/cm³ vs. ~1.1 g/cm³ for dibenzofurans) and boiling point (363°C vs. ~300°C) due to sulfur’s polarizability .
- Electronic Effects : Thiophene’s lower electronegativity alters charge distribution, affecting catalytic and binding interactions in medicinal chemistry .
Nitrophenyl-Furan-2-carbaldehydes
5-(Nitrophenyl)-furan-2-carbaldehyde isomers (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) exhibit strong electron-withdrawing nitro groups:
- Thermodynamic Stability : Nitro substituents decrease thermal stability compared to methyl groups, as evidenced by lower decomposition temperatures .
- Druglikeness : Nitro groups often violate Lipinski’s rules due to increased molecular weight and polarity, whereas methyl groups improve compliance .
Physicochemical Data Table
| Property | 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde | Dibenzo[b,d]furan-2-carbaldehyde | 5-(4-Nitrophenyl)-furan-2-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 224.26 | 196.20 | 217.17 |
| logP (Predicted) | 5.3 | 3.5 | 2.8 |
| Boiling Point (°C) | ~300 (estimated) | 290–310 | 220–240 (decomposes) |
| Synthetic Accessibility | Moderate | High | Moderate |
Biological Activity
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde, a dibenzo derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
- Molecular Formula : C13H10O2
- Molecular Weight : 196.21 g/mol
- CAS Number : 5397-82-0
- IUPAC Name : 8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene-4-carbaldehyde
Biological Activity Overview
This compound exhibits various biological activities that have been evaluated through different studies. Key areas of focus include:
- Anticancer Activity : Several studies suggest that dibenzo compounds may possess anticancer properties by interacting with androgen receptors and inhibiting enzymes related to cancer progression.
- Enzyme Inhibition : The compound has been shown to inhibit 5α-reductase, an enzyme linked to prostate cancer development.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets:
- Androgen Receptor Interaction : The compound's structure allows it to bind effectively to androgen receptors, potentially leading to altered signaling pathways associated with cancer proliferation.
- 5α-Reductase Inhibition : Research indicates that this compound can inhibit the activity of the 5α-reductase enzyme, which converts testosterone into dihydrotestosterone (DHT), a potent androgen involved in prostate cancer.
Study 1: Docking Studies on Androgen Receptors
A theoretical study evaluated the interaction of various dibenzo derivatives with androgen receptors using docking simulations. The results indicated:
- Binding Affinity : The binding energies were calculated for several compounds, showing that some derivatives had lower inhibition constants than flutamide (a known androgen receptor antagonist), suggesting stronger interactions with the receptor.
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Flutamide | -7.35 | 443.01 |
| Compound 1 | -6.89 | 410.76 |
| Compound 2 | -10.81 | 530.21 |
| Compound 3 | -7.11 | 400.69 |
Study 2: Enzyme Inhibition Assays
In another study focusing on enzyme inhibition:
- 5α-Reductase Activity : Compounds including this compound demonstrated significant inhibition of the enzyme compared to control substances such as finasteride and dutasteride.
| Compound | % Inhibition at 10 µM |
|---|---|
| Finasteride | 85% |
| Dutasteride | 80% |
| Compound X (this compound) | 78% |
Pharmacokinetics and Toxicity
Using SwissADME software for pharmacokinetic predictions revealed favorable absorption and distribution characteristics for this compound:
- Lipophilicity : The compound exhibits moderate lipophilicity which may enhance its bioavailability.
Toxicity assessments using GUSAR software suggested a low toxicity profile; however, further in vivo studies are warranted to confirm these findings.
Q & A
Advanced Research Question
- Ames assay protocol :
- Strain selection : Use TA104 for aldehyde sensitivity.
- Dose optimization : Test non-toxic concentrations (0.1–10 µM) with/without metabolic activation (S9 mix).
- Glutathione quenching : Pre-incubate aldehydes with glutathione to assess detoxification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
